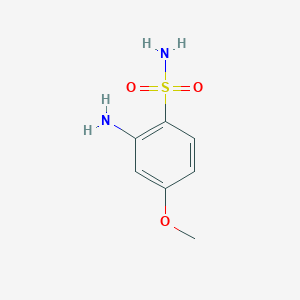

2-Amino-4-methoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-methoxybenzene-1-sulfonamide is a sulfonamide compound, which is a class known for its significance in the pharmaceutical industry. While the provided papers do not directly discuss 2-Amino-4-methoxybenzene-1-sulfonamide, they do provide insights into the general characteristics and behaviors of sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide compounds can vary, but typically involves the reaction of amines with sulfonyl chlorides or with sulfur dioxide and chlorine. In the context of the provided papers, sulfonamide derivatives have been synthesized using peptide coupling reagents such as EDCI and HOBt, as seen in the synthesis of n-(4 sulfamoylphenyl) benzamide derivatives . This suggests that similar methods could potentially be applied to synthesize 2-Amino-4-methoxybenzene-1-sulfonamide.

Molecular Structure Analysis

Sulfonamide compounds often exhibit complex molecular structures. For instance, the sulfonamide compound discussed in paper was characterized using various spectroscopic techniques and crystallized in the monoclinic space group. While the exact molecular structure of 2-Amino-4-methoxybenzene-1-sulfonamide is not provided, it is likely that it would also exhibit a well-defined crystalline structure, which could be analyzed using similar techniques.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including those that form bonds with other functional groups. The binaphthyl-based amino sulfonamide described in paper was used to catalyze the aminoxylation of aldehydes, indicating that sulfonamides can be versatile in synthetic chemistry. This implies that 2-Amino-4-methoxybenzene-1-sulfonamide may also be reactive in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be determined through experimental and theoretical methods. For example, the compound in paper had its vibrational frequencies, NMR chemical shifts, and absorption wavelengths calculated and compared with experimental values. These properties are crucial for understanding the behavior of the compound under different conditions. Although specific data for 2-Amino-4-methoxybenzene-1-sulfonamide is not provided, it can be inferred that its properties would be similar to those of other sulfonamides and could be analyzed using comparable methods.

Aplicaciones Científicas De Investigación

Antitumor Applications

Compounds from sulfonamide-focused libraries, including variants similar to 2-Amino-4-methoxybenzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. Compounds like E7010 and E7070, derived from these libraries, have shown potential as potent cell cycle inhibitors and have advanced to clinical trials. E7010 disrupts tubulin polymerization, while E7070 decreases the S phase fraction in cancer cell lines, accumulating in G1 and/or G2 phases. High-density oligonucleotide microarray analysis has characterized these antitumor sulfonamides based on gene expression changes, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including derivatives of 2-Amino-4-methoxybenzene-1-sulfonamide, have been synthesized and tested as inhibitors of carbonic anhydrase (CA) IX, a tumor-associated isozyme. These derivatives, along with clinically used sulfonamide inhibitors, demonstrated potent inhibitory activity against CA IX, suggesting potential as antitumor agents (Ilies et al., 2003).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group, present in compounds like 2-Amino-4-methoxybenzene-1-sulfonamide, is widely used in medicinal chemistry. It appears in many marketed drugs, playing a crucial role as an isostere of carboxylic acid groups. Its presence is essential for the activity of sulfonamide antibacterials, inhibitors of tetrahydropteroic acid synthetase (Kalgutkar et al., 2010).

Enantioselective Aminoxylation

A binaphthyl-based amino sulfonamide was applied in the direct asymmetric aminoxylation of aldehydes with nitrosobenzene. This method, using a non-proline type catalyst, demonstrated high enantioselectivity and good yield, showcasing the versatility of sulfonamide-based catalysts in organic synthesis (Kano et al., 2008).

Environmental Degradation of Sulfonamides

Microbacterium sp. strain BR1 degrades sulfonamides, including sulfamethoxazole, via an unusual pathway initiated by ipso-hydroxylation followed by fragmentation. This process results in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, offering insight into microbial strategies to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).

Membrane Modification Studies

Amino-reactive reagents have been used to study the anion and cation permeability of human red blood cells. These studies help understand how amino and sulfhydryl groups in membrane proteins, like those derived from sulfonamides, control ion flow, providing valuable insights into the chemical modification of membranes (Knauf & Rothstein, 1971).

Propiedades

IUPAC Name |

2-amino-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZEDHMFMVZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxybenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)

![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)